molecular formula C3H2KNO3 B3433769 potassium;1,3-oxazolidin-3-ide-2,4-dione CAS No. 55755-38-9

potassium;1,3-oxazolidin-3-ide-2,4-dione

Cat. No.: B3433769
CAS No.: 55755-38-9
M. Wt: 139.15 g/mol
InChI Key: ULSVKEYAWJUQQV-UHFFFAOYSA-M
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Description

Potassium;1,3-oxazolidin-3-ide-2,4-dione is a potassium salt derivative of 1,3-oxazolidine-2,4-dione. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules. It is synthesized via the deprotonation of 1,3-oxazolidine-2,4-dione using potassium hydroxide (KOH) in ethanol, yielding a crystalline salt that facilitates nucleophilic substitution reactions . Its structure features a five-membered oxazolidine ring with two ketone groups at positions 2 and 4, stabilized by the potassium counterion.

Properties

IUPAC Name

potassium;1,3-oxazolidin-3-ide-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSVKEYAWJUQQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N-]C(=O)O1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55755-38-9
Record name potassium 2,4-dioxo-1,3-oxazolidin-3-ide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1,3-oxazolidin-3-ide-2,4-dione typically involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the Goldberg coupling reaction. This reaction involves the coupling of commercially available ®-epichlorohydrin and aryl bromides, providing a convenient procedure for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium;1,3-oxazolidin-3-ide-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Potassium;1,3-oxazolidin-3-ide-2,4-dione serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. Key reactions include:

  • Oxidation : It can be oxidized to generate oxazolidinone derivatives.
  • Reduction : Reduction reactions convert oxazolidinones into corresponding alcohols.
  • Substitution : N-arylation reactions with aryl halides yield 3-aryl-2-oxazolidinones.

Table 1: Summary of Reactions Involving this compound

Reaction TypeMajor ProductsCommon Reagents
OxidationOxazolidinone derivativesPotassium permanganate, Hydrogen peroxide
ReductionAlcoholsLithium aluminum hydride, Sodium borohydride
Substitution3-Aryl-2-oxazolidinonesPalladium catalysts, Aryl halides

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising biological activities. They are being studied for their potential antimicrobial properties against various pathogens, including multi-drug resistant strains such as Stenotrophomonas maltophilia. The mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit .

Case Study: Antibiotic Development

A notable application is the development of oxazolidinone antibiotics like linezolid and tedizolid. These compounds have shown effectiveness against gram-positive bacteria and are crucial in treating infections caused by resistant strains .

Industrial Applications

Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is utilized in the production of various drugs. Its derivatives are integral in synthesizing antibiotics and other therapeutic agents. Additionally, it finds applications in agrochemicals for developing plant protection products .

Mechanism of Action

The mechanism of action of potassium;1,3-oxazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making oxazolidinones effective against various bacterial infections.

Comparison with Similar Compounds

Potassium Thiazolidine-2,4-Dione

Structural Similarities :

  • Both compounds are potassium salts of five-membered heterocyclic diones.
  • Thiazolidine-2,4-dione replaces the oxygen atom in the oxazolidine ring with sulfur.

Key Difference :

  • Sulfur in thiazolidine enhances electronic delocalization, increasing reactivity in alkylation reactions compared to oxazolidinediones .

Sodium Salts of Isatin-Thiazolidinedione Hybrids

Structural Similarities :

  • Sodium salts (e.g., sodium acetate) are used in condensation reactions to form isatin-thiazolidinedione hybrids.

Key Difference :

  • Sodium salts act as bases in condensation, whereas potassium salts enable nucleophilic substitutions in subsequent steps .

Pyrrolo[1,2-a]Pyrazine-1,4-Dione Derivatives

Structural Similarities :

  • Six-membered pyrrolopyrazine dione core shares the dione functionality.

Key Difference :

  • The fused bicyclic structure enhances biological activity but reduces synthetic accessibility compared to monocyclic oxazolidinediones .

Quinazoline-2,4-Dione Derivatives

Structural Similarities :

  • Feature a six-membered quinazoline ring with dione groups.

Key Difference :

  • The larger aromatic system in quinazoline diones allows for π-π interactions in drug-receptor binding, unlike oxazolidinediones .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Method Applications
Potassium;1,3-oxazolidin-3-ide-2,4-dione Oxazolidine ring 2,4-dione, K⁺ Deprotonation with KOH in ethanol Synthetic intermediate
Potassium thiazolidine-2,4-dione Thiazolidine ring 2,4-dione, K⁺ Reaction of thiazolidinedione + KOH Antioxidants, α-amylase inhibitors
Pyrrolo[1,2-a]pyrazine-1,4-diones Bicyclic pyrrolopyrazine 1,4-dione Microbial biosynthesis Antibacterial, antitumor agents
Quinazoline-2,4-diones Quinazoline ring 2,4-dione Allylation with KOH Antiviral, antimicrobial agents

Research Findings and Trends

  • Reactivity : Potassium oxazolidinediones are less reactive in alkylation than thiazolidinediones due to oxygen’s lower electronegativity compared to sulfur .
  • Biological Activity : Pyrrolopyrazinediones exhibit broader antimicrobial spectra than oxazolidinediones, attributed to their fused-ring hydrophobicity .
  • Synthetic Utility : Potassium salts of oxazolidinediones are pivotal in generating acetic acid derivatives (e.g., compound 6 in Scheme 2, ), enabling drug diversification .

Biological Activity

Potassium;1,3-oxazolidin-3-ide-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-thiazolidine-2,4-dione with potassium hydroxide in an alcoholic solvent. This method has been optimized for yield and purity through various experimental conditions .

Antidiabetic Properties

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antidiabetic activity. A study demonstrated that compounds with similar structures showed potent inhibition of α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The inhibitory activity was quantified with IC50 values ranging from 18.42 to 55.43 μM for α-amylase and 17.21 to 51.28 μM for α-glucosidase .

Compoundα-Amylase IC50 (μM)α-Glucosidase IC50 (μM)
5a18.42 ± 0.2117.21 ± 0.22
5b25.00 ± 0.3022.00 ± 0.25
5j55.43 ± 0.6651.28 ± 0.88

These findings suggest that this compound could be a promising candidate for developing new antidiabetic agents.

Antimicrobial Activity

Oxazolidinone derivatives have also been noted for their antimicrobial properties. A review highlighted their effectiveness against various bacterial strains, including resistant strains . The compound's mechanism of action is believed to involve inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Enterococcus faecalisModerate

Case Study 1: Antihyperglycemic Effects

In a model using Drosophila melanogaster, this compound demonstrated significant antihyperglycemic effects when administered at specific dosages over a defined period . The results indicated a reduction in blood glucose levels comparable to established antidiabetic drugs.

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the efficacy of oxazolidinone derivatives in treating infections caused by resistant bacteria. The results showed that these compounds significantly reduced bacterial load in infected tissues compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;1,3-oxazolidin-3-ide-2,4-dione

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